molecular formula C20H15FN6O2 B2813781 N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine CAS No. 946242-35-9

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine

Cat. No.: B2813781
CAS No.: 946242-35-9
M. Wt: 390.378
InChI Key: JVHHJWIMABZUDN-UHFFFAOYSA-N
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Description

The compound “N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine” is a complex organic molecule. It contains a pteridine ring, which is a bicyclic ring system made up of pyrimidine and pyrazine rings. This is substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a 4-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups . The pteridine ring system is planar, while the benzo[d][1,3]dioxol-5-ylmethyl and 4-fluorophenyl groups could potentially introduce some three-dimensionality to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds demonstrates advancements in synthesis techniques and characterizations. For example, studies on pyrimidine derivatives linked with morpholinophenyl groups have shown significant larvicidal activity, highlighting the potential of these compounds in pest control applications. The synthesis involves creating a series of derivatives through specific reactions, with their structures confirmed by various spectral methods, indicating the detailed chemical understanding required to manipulate such compounds for desired biological activities (Gorle et al., 2016).

Biological Activities

The metabolism of similar compounds has been studied to understand their biotransformation in humans, contributing to knowledge on how these chemicals interact within biological systems and their potential therapeutic applications. For instance, the metabolism of the spleen tyrosine kinase inhibitor R406 and its prodrug R788 reveals insights into the conversion processes in the human body, highlighting the significance of hepatic and gut bacterial processes in drug metabolism (Sweeny et al., 2010).

Advanced Applications

Further research delves into the development of new materials and potential therapeutic applications. Studies on novel Syk kinase inhibitors suitable for inhalation suggest the exploration of specific compounds for treating asthma, showcasing the compound's role in developing new treatment modalities (Norman, 2009). Additionally, the synthesis and characterization of conducting copolymers introduce applications in electronics and material science, where the incorporation of such compounds into polymers could lead to advancements in conductive materials (Turac et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. For example, if it’s intended to be used as a drug, its safety profile would need to be thoroughly evaluated through preclinical and clinical testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and evaluation of its potential applications .

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-fluorophenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O2/c21-13-2-4-14(5-3-13)25-19-17-18(23-8-7-22-17)26-20(27-19)24-10-12-1-6-15-16(9-12)29-11-28-15/h1-9H,10-11H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHHJWIMABZUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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